Heraclenin
Overview
Description
Heraclenin is a linear furanocoumarin compound with the molecular formula C₁₆H₁₄O₅ . It is primarily isolated from the roots of the plant Prangos pabularia.
Mechanism of Action
Target of Action
Heraclenin, a natural furanocoumarin, primarily targets the Nuclear Factor of Activated T-cells (NFAT) . NFAT is a family of transcription factors shown to play a crucial role in immune response . Additionally, this compound has been found to be active against P. falciparum, which is responsible for malaria, and several bacteria and fungi .
Mode of Action
This compound significantly inhibits T cell receptor-mediated proliferation in human primary T cells in a concentration-dependent manner by targeting NFAT . By inhibiting the activation of NFAT, this compound can modulate the immune response, potentially leading to therapeutic effects in conditions where the immune response is a factor .
Biochemical Pathways
This compound has been found to promote the differentiation and mineralization of primary mouse mesenchymal stem cells (mMSCs) through the activation of the RhoA/ROCK pathway . This pathway plays a critical role in various cellular functions, including cell proliferation, differentiation, and migration .
Result of Action
This compound has shown diverse biological activities. It enhances osteoblastic differentiation and mineralization of mMSCs, which could have potential implications in bone health and diseases such as osteoporosis . In vivo, this compound reduces ear edema in a mouse model of inflammation . These results suggest that this compound could have potential therapeutic applications in immune modulation, bone health, and inflammation.
Biochemical Analysis
Biochemical Properties
Heraclenin has been reported to interact with various biomolecules. It has been found to enhance osteoblast differentiation and mineralization in mouse mesenchymal stem cells (MSCs) . This suggests that this compound may interact with enzymes and proteins involved in the process of osteoblast differentiation and mineralization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to promote the osteogenic differentiation of human bone marrow stromal cells (BMSCs) . This compound treatment (5-20 μM) dose-dependently enhanced alkaline phosphatase (ALP) activity and calcium deposition . Furthermore, this compound promoted ALP, osteocalcin (OCN), osterix (OSX), and runt-related transcription factor 2 (RUNX2) mRNA and protein expression .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the RhoA/ROCK pathway . This compound treatment increased RhoA and ROCK1 mRNA expression, stimulated the translocation of ROCK from the cytosolic to the membrane fraction, and elevated the protein levels of phosphorylated cofilin (p-cofilin) and active RhoA .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies. For instance, the concentration of this compound was found to be maximum in the pure methanolic extract .
Preparation Methods
Heraclenin is typically extracted from natural sources such as the roots of Prangos pabularia and Heracleum candicans. The extraction process involves using solvents like ethyl acetate, followed by purification through column chromatography . Industrial production methods may include supercritical fluid extraction, which is more efficient and environmentally friendly .
Chemical Reactions Analysis
Heraclenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the furanocoumarin structure, potentially altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Heraclenin has a wide range of scientific research applications:
Optoelectronics: Due to its unique optical properties, this compound is explored as a potential material for optoelectronic devices.
Biological Imaging: Its photoluminescence properties make it suitable for use as a fluorophore in biological imaging applications.
Chemistry: It serves as a model compound for studying the chemical behavior of furanocoumarins and their derivatives.
Comparison with Similar Compounds
Heraclenin is compared with other furanocoumarins such as:
Xanthotoxin: Known for its photosensitizing properties.
Bergapten: Used in the treatment of skin disorders.
Imperatorin: Exhibits anti-inflammatory and antimicrobial activities.
Properties
IUPAC Name |
9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZWFCPUDPLME-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182990 | |
Record name | Heraclenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-49-1 | |
Record name | (+)-Heraclenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2880-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heraclenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heraclenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HERACLENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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